molecular formula C28H25AuNP+ B14207996 gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium CAS No. 825628-24-8

gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium

Cat. No.: B14207996
CAS No.: 825628-24-8
M. Wt: 603.4 g/mol
InChI Key: KQFLTUGTXOAHQW-UHFFFAOYSA-N
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Description

Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is a complex organometallic compound that features a gold atom coordinated with tris(4-methylphenyl)phosphine and a 2-pyridin-4-ylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium typically involves the reaction of gold precursors with tris(4-methylphenyl)phosphine and 2-pyridin-4-ylethynyl derivatives. One common method involves the use of gold chloride (AuCl) as the gold source. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium can undergo various types of chemical reactions, including:

    Oxidation: The gold center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or halogens.

    Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.

    Substitution: Ligand exchange reactions can occur where the phosphine or pyridinyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, halogens (chlorine, bromine).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various phosphines, pyridines, and other ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while substitution reactions can produce a variety of gold-ligand complexes.

Scientific Research Applications

Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium has several scientific research applications:

    Catalysis: It can act as a catalyst in organic reactions, including cross-coupling and oxidation reactions.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer properties.

    Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect and quantify other substances.

Mechanism of Action

The mechanism of action of gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, potentially disrupting biological pathways. In catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.

Comparison with Similar Compounds

Similar Compounds

  • Gold;tris(4-methylphenyl)-(2-phenylethynyl)phosphanium
  • Gold;tris(4-methylphenyl)-(2-pyridin-2-ylethynyl)phosphanium
  • Gold;tris(4-methylphenyl)-(2-thiophen-2-ylethynyl)phosphanium

Uniqueness

Gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium is unique due to the presence of the 2-pyridin-4-ylethynyl group, which can enhance its coordination ability and electronic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

825628-24-8

Molecular Formula

C28H25AuNP+

Molecular Weight

603.4 g/mol

IUPAC Name

gold;tris(4-methylphenyl)-(2-pyridin-4-ylethynyl)phosphanium

InChI

InChI=1S/C28H25NP.Au/c1-22-4-10-26(11-5-22)30(27-12-6-23(2)7-13-27,28-14-8-24(3)9-15-28)21-18-25-16-19-29-20-17-25;/h4-17,19-20H,1-3H3;/q+1;

InChI Key

KQFLTUGTXOAHQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[P+](C#CC2=CC=NC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Au]

Origin of Product

United States

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